molecular formula C16H20O4 B14223924 Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 823200-10-8

Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B14223924
CAS No.: 823200-10-8
M. Wt: 276.33 g/mol
InChI Key: DWVLVERFNRNLGK-UHFFFAOYSA-N
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Description

Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound characterized by the presence of a benzodioxole ring and a hexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Comparison: Hexyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to its hexyl ester group, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .

Properties

CAS No.

823200-10-8

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

hexyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C16H20O4/c1-2-3-4-5-10-18-16(17)9-7-13-6-8-14-15(11-13)20-12-19-14/h6-9,11H,2-5,10,12H2,1H3

InChI Key

DWVLVERFNRNLGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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